3-Carbamoylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Carbamoylbenzoic acid has been explored through various chemical reactions, showcasing the diversity in synthetic approaches. For instance, the photoinduced o-benzannulation of indolylcarbene complexes offers a direct route to carbazole derivatives, demonstrating an efficient method for synthesizing complex structures related to 3-Carbamoylbenzoic acid (Rawat & Wulff, 2004). Another method involves the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate by selective nucleophilic chemistry (Robins et al., 2007).
Molecular Structure Analysis
The molecular structure of 3-Carbamoylbenzoic acid and related compounds can be analyzed through various spectroscopic and crystallographic techniques. These analyses provide insights into the compound's structural features, essential for understanding its reactivity and properties.
Chemical Reactions and Properties
3-Carbamoylbenzoic acid participates in various chemical reactions, demonstrating its versatility in organic synthesis. For example, carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones were synthesized using 2-arylbenzoimidazoles and oxamic acids under metal-free conditions, showcasing the compound's potential in generating novel structures (Liu et al., 2021).
Scientific Research Applications
3-Carbamoylbenzoic acid is a chemical compound with the molecular formula C8H7NO3 . This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
Opto-Electronic Applications 3-Carbamoylbenzoic acid can be used in the synthesis of 3,6-substituted carbazole-based polymers , which have significant opto-electronic applications .
Methods of Application The synthetic strategies and characterizations of 3,6-substituted carbazole-based polymers emphasize the influence of these modifications on their electronic structure and absorption properties . The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances .
Results or Outcomes These polymers have raised substantial interest in both academic and industrial research communities because of their abundant profits such as cost-effectiveness, lightweight, large area, flexibility and better environmental credentials alternative to the conventional inorganic optoelectronic devices . Carbazole is renowned for its high charge carrier mobility, electron-donating property, and photoconductivity . It can be effortlessly functionalized with a variety of different groups at the 3,6-, 2,7-, or N- positions .
Future Directions
The future directions of 3-Carbamoylbenzoic acid research are likely to involve further exploration of its potential as a component in the synthesis of small-molecule inhibitors . The aim would be to increase the activity and cytotoxicity of these inhibitors, which could have significant implications for the treatment of various health conditions .
properties
IUPAC Name |
3-carbamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUKYCZRWSQGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196309 | |
Record name | Benzoic acid, 3-(aminocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoylbenzoic acid | |
CAS RN |
4481-28-1 | |
Record name | 3-(Aminocarbonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4481-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isophthalamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-(aminocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-carbamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPHTHALAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86ZTG9TZOB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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